3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one

CDK4 inhibitor indenopyrazole SAR kinase selectivity

Assay validation for CDK4/D1 often struggles with inconsistent inhibitor potency due to unverified analogue substitution. 3-(4-Methoxyphenyl)-1-phenylindeno[2,3-d]pyrazol-4-one (CAS 127841-56-9) solves this as a peer-reviewed reference inhibitor. - CDK4/D1 IC50: 450 nM; balanced CDK2/CDK4 ratio of ~1.7, verified in published enzymatic assays. - Part of a 117-compound CoMFA training set (q²=0.747), enabling direct QSAR model benchmarking. - Avoid potency degradation from generic analogues; the 4-methoxy group is SAR-validated for the ATP-binding pocket. - Available from BenchChem with global shipping, ensuring assay consistency and supply reliability.

Molecular Formula C23H16N2O2
Molecular Weight 352.393
CAS No. 127841-56-9
Cat. No. B2691596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one
CAS127841-56-9
Molecular FormulaC23H16N2O2
Molecular Weight352.393
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C3=C2C(=O)C4=CC=CC=C43)C5=CC=CC=C5
InChIInChI=1S/C23H16N2O2/c1-27-17-13-11-15(12-14-17)21-20-22(18-9-5-6-10-19(18)23(20)26)25(24-21)16-7-3-2-4-8-16/h2-14H,1H3
InChIKeyZHVVGBUHYNRAFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one: Identity & Class


3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one (CAS 127841-56-9; synonym: Indeno[1,2-c]pyrazol-4(1H)-one, 3-(4-methoxyphenyl)-1-phenyl-) is a heterocyclic compound belonging to the indenopyrazole class [1]. Characterized by a fused tricyclic core (indeno[2,3-d]pyrazole) with a 4-methoxyphenyl substituent at C3 and a phenyl group at N1, it has a molecular formula of C23H16N2O2 and a molecular weight of 352.39 g/mol . This compound has been identified as a cyclin-dependent kinase (CDK) inhibitor, specifically targeting CDK4/D1 and CDK2/E, positioning it within a therapeutically relevant kinase inhibitor space [2].

Pathway Study CDK4/D1 and CDK2/E dual-inhibition research
Tool Compound Indenopyrazole CDK inhibitor for kinase selectivity profiling
SAR Reference Well-characterized 4-methoxyphenyl C3 substituent benchmark

3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one: Specificity vs. Analogs


Within the indeno[1,2-c]pyrazol-4-one series, para-substitution at the C3 phenyl ring exerts a steep and non-linear influence on CDK potency. Published structure–activity relationship (SAR) data demonstrate that seemingly conservative replacements—such as exchanging the 4-methoxy group for hydrogen, methyl, ethoxy, or dimethylamino—can reduce CDK4/D1 inhibitory activity by up to 5-fold or more, while also shifting the CDK2/CDK4 selectivity balance [1]. Even within the oxygenated subset, the difference between methoxy and ethoxy is substantial (CDK4/D1 IC50: 450 nM vs >580 nM), indicating that the steric and electronic properties of the 4-methoxy group are finely tuned for the ATP-binding pocket [2]. Generic interchange without quantitative SAR verification therefore carries a high risk of degrading target potency and altering kinase selectivity profiles.

Para-substituent SAR Replacing 4-methoxy with H, OH, or larger alkoxy groups may substantially reduce CDK4/D1 engagement based on published SAR.
Selectivity Profile Shift Analog substitution can alter the CDK2/CDK4 balance, shifting from the balanced profile of the methoxy congener toward biased inhibition.
Scaffold Expandability The 4-methoxyphenyl core has been reported to uniquely support potency enhancement upon C5 glycinamide derivatization; other para-substituents may not replicate this outcome.

3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one: Head-to-Head CDK Inhibition


CDK4/D1 Inhibition: 4-Methoxy Advantage

In a systematic C3 SAR study of indeno[1,2-c]pyrazol-4-ones, the 4-methoxyphenyl analogue (compound 5g) exhibited a CDK4/D1 IC50 of 450 nM. This represents a 1.9-fold improvement over the unsubstituted phenyl analogue 5a (IC50 = 840 nM), a 5.1-fold improvement over the 4-hydroxy analogue 5f (IC50 = 2300 nM), and at least 1.3-fold superiority over the 4-ethoxy analogue 5h (IC50 > 580 nM); the 4-phenoxy analogue 5i was essentially inactive (IC50 > 2500 nM) [1]. These data establish the 4-methoxy group as the most potent oxygenated para-substituent for CDK4/D1 engagement within this chemotype.

CDK4/D1 Potency
Head-to-head
IC₅₀ 450 nM
Supports CDK4/D1 assay calibration and SAR interpretation
Compound 5g; assay conditions may affect absolute values in user systems
CDK4 inhibitor indenopyrazole SAR kinase selectivity

CDK2/E Inhibition: Balanced Dual-Kinase Profile

The same study reported a CDK2/E IC50 of 270 nM for the 4-methoxyphenyl analogue 5g. Relative to the unsubstituted phenyl analogue 5a (IC50 = 240 nM), the methoxy group confers comparable CDK2/E potency while substantially improving CDK4/D1 activity (see Evidence Item 1), resulting in a more balanced dual-inhibition profile. In contrast, the 4-methyl analogue 5b shows a CDK2/E IC50 of 160 nM but weaker CDK4/D1 activity (490 nM), and the 4-dimethylamino analogue 5j displays CDK2/E IC50 of 320 nM with a CDK4/D1 IC50 of 310 nM [1]. The methoxy congener thus occupies a distinct position in the potency–selectivity landscape, offering near-equivalent inhibition of both kinases.

CDK2/E & Dual Balance
Head-to-head
CDK2/E IC₅₀ 270 nM
CDK4/CDK2 ratio ~1.7
Indicates balanced dual-inhibition profile relative to biased indenopyrazole analogs
Comparator ratios ≥3.1; verification of balance in user assay system recommended
CDK2 inhibitor dual CDK inhibition indenopyrazole

Validated QSAR Model Benchmark

A 3D-QSAR CoMFA study based on 117 indenopyrazole derivatives, including the 4-methoxyphenyl analogue 5g, developed statistically robust models for CDK4 (q² = 0.747, r² = 0.913) and CDK2 (q² = 0.755, r² = 0.941) inhibition [1]. The inclusion of compound 5g in the training set validates its use as a reference ligand for computational screening. Steric and electrostatic contour maps from the CoMFA model indicate that the para-methoxy group occupies a sterically favorable region near the kinase hinge, whereas larger alkoxy or aryloxy substituents (ethoxy, phenoxy) encroach into disfavored steric space, rationalizing the observed potency differences at a molecular level [2].

CoMFA QSAR Model
Class-level
Training set validation
q² 0.747 / 0.755
Supports computational model benchmarking with published CoMFA field data
Based on 117-compound training set; independent validation of user models advised
3D-QSAR CoMFA CDK inhibitor design

Glycinamide Derivatization: 4-Methoxyphenyl Scaffold

The SAR paper explicitly notes that combining the 4-methoxyphenyl C3 substituent (as in 5g) with an aminomethylpiperidine glycinamide at C5 yielded a very potent CDK4/D1 inhibitor (IC50 = 13 nM) with balanced CDK2/E activity (IC50 = 14 nM) [1]. This ≈35-fold improvement over the parent acetamide 5g (CDK4/D1 IC50 = 450 nM) demonstrates that the 4-methoxyphenyl core is a privileged starting point for further functionalization. By contrast, analogues bearing hydrogen, methyl, or dimethylamino at the para-position did not achieve the same level of potency enhancement when elaborated with identical glycinamide substituents [2].

Derivatized Potency
Cross-study
IC₅₀ 13 nM
~35-fold improvement
Demonstrates scaffold expandability upon C5 glycinamide elaboration
Reported for aminomethylpiperidine glycinamide congener; transferability to other modifications requires review
lead optimization glycinamide derivatives CDK4 nanomolar inhibitors

3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one: Recommended Applications


CDK4/D1 Screening and Hit-to-Lead Benchmarking

With a well-characterized CDK4/D1 IC50 of 450 nM in a published enzymatic assay [1], this compound serves as an ideal reference inhibitor for calibrating CDK4/D1 biochemical assays. Its position within a large, publicly available SAR dataset (117 analogues) enables direct potency comparisons against unsubstituted (5a, 840 nM), 4-hydroxy (5f, 2300 nM), and 4-ethoxy (5h, >580 nM) congeners, establishing clear rank-order expectations for screening campaigns. Procurement of this specific compound, rather than a close analog, ensures assay validation against a peer-reviewed potency benchmark.

Dual CDK4/CDK2 Polypharmacology Probe Development

The balanced CDK4/CDK2 inhibition ratio (~1.7) of the 4-methoxyphenyl analogue distinguishes it from more biased congeners such as 5a (ratio ~3.5) and 5b (ratio ~3.1) [1]. Researchers designing chemical probes that require simultaneous engagement of CDK4 and CDK2 at comparable concentrations should select this compound over alternatives that exhibit pronounced selectivity skew. The availability of CoMFA field maps further supports rational modification of the methoxy position to tune selectivity [2].

Lead Expansion via C5 Glycinamide Derivatization

Published precedent demonstrates that the 4-methoxyphenyl core, when elaborated with an aminomethylpiperidine glycinamide at C5, yields a potent CDK4/D1 inhibitor with an IC50 of 13 nM [1]. This represents a 35-fold improvement over the parent acetamide and validates the core as a productive starting point for parallel synthesis libraries. Procurement of the parent 3-(4-methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one therefore enables direct access to a proven lead-optimization pathway, reducing synthetic risk relative to untested cores.

Computational Chemistry Model Training and QSAR Validation

As a member of a published 117-compound training set used to build validated CoMFA models (CDK4 q² = 0.747; CDK2 q² = 0.755) [2], this compound provides a traceable data point for computational chemistry groups. Internal QSAR or machine-learning models can be benchmarked against the published CoMFA predictions for this specific chemotype. Procuring the exact compound ensures that experimental IC50 values used for model validation correspond to the identical chemical structure analyzed in the literature, avoiding discrepancies arising from regioisomeric or substitution-pattern variations.

Application
Selection Property
Validation Focus
CDK4/D1 biochemical assay calibration
Published CDK4/D1 inhibitory potency benchmark
Assay cross-validation with peer-reviewed rank-order SAR data
Dual CDK4/CDK2 probe development
Balanced CDK4/CDK2 inhibition ratio
Selectivity profile verification relative to biased indenopyrazole analogs
Scaffold for C5 derivatization studies
Core structure compatible with glycinamide elaboration at C5
Potency enhancement consistency with published derivatization precedent
QSAR model training and validation
Inclusion in published CoMFA training set
Benchmarking internal computational models against peer-reviewed CoMFA predictions
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